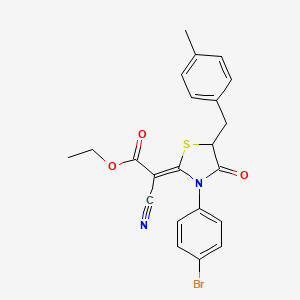
(Z)-ethyl 2-(3-(4-bromophenyl)-5-(4-methylbenzyl)-4-oxothiazolidin-2-ylidene)-2-cyanoacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-ethyl 2-(3-(4-bromophenyl)-5-(4-methylbenzyl)-4-oxothiazolidin-2-ylidene)-2-cyanoacetate is a synthetic organic compound characterized by its complex structure, which includes a thiazolidine ring, a cyano group, and various aromatic substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-ethyl 2-(3-(4-bromophenyl)-5-(4-methylbenzyl)-4-oxothiazolidin-2-ylidene)-2-cyanoacetate typically involves multi-step organic reactions One common method starts with the preparation of the thiazolidine ring, which can be achieved through the cyclization of appropriate thiourea derivatives with α-halo ketones
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (Z)-ethyl 2-(3-(4-bromophenyl)-5-(4-methylbenzyl)-4-oxothiazolidin-2-ylidene)-2-cyanoacetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. The presence of the thiazolidine ring and the cyano group suggests possible activity as an enzyme inhibitor or receptor modulator, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties, given its aromatic and cyano functionalities.
Wirkmechanismus
The mechanism by which (Z)-ethyl 2-(3-(4-bromophenyl)-5-(4-methylbenzyl)-4-oxothiazolidin-2-ylidene)-2-cyanoacetate exerts its effects is likely related to its ability to interact with biological macromolecules. The thiazolidine ring can form hydrogen bonds and other interactions with proteins, potentially inhibiting their function. The cyano group can also participate in interactions with enzymes or receptors, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (Z)-ethyl 2-(3-(4-chlorophenyl)-5-(4-methylbenzyl)-4-oxothiazolidin-2-ylidene)-2-cyanoacetate
- (Z)-ethyl 2-(3-(4-fluorophenyl)-5-(4-methylbenzyl)-4-oxothiazolidin-2-ylidene)-2-cyanoacetate
Uniqueness
Compared to similar compounds, (Z)-ethyl 2-(3-(4-bromophenyl)-5-(4-methylbenzyl)-4-oxothiazolidin-2-ylidene)-2-cyanoacetate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions. The bromine atom can participate in halogen bonding, which is not possible with chlorine or fluorine, potentially leading to different biological activities and applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Eigenschaften
IUPAC Name |
ethyl (2Z)-2-[3-(4-bromophenyl)-5-[(4-methylphenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrN2O3S/c1-3-28-22(27)18(13-24)21-25(17-10-8-16(23)9-11-17)20(26)19(29-21)12-15-6-4-14(2)5-7-15/h4-11,19H,3,12H2,1-2H3/b21-18- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXHPJVXRYATMGA-UZYVYHOESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C1N(C(=O)C(S1)CC2=CC=C(C=C2)C)C3=CC=C(C=C3)Br)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\1/N(C(=O)C(S1)CC2=CC=C(C=C2)C)C3=CC=C(C=C3)Br)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![ethyl 3-carbamoyl-2-(4-((4-methoxyphenyl)sulfonyl)butanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2858396.png)
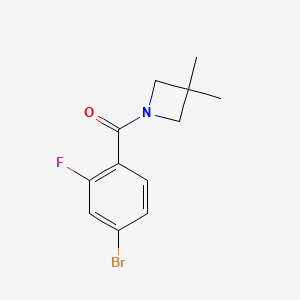
![2-[3-(methoxycarbonyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2858401.png)
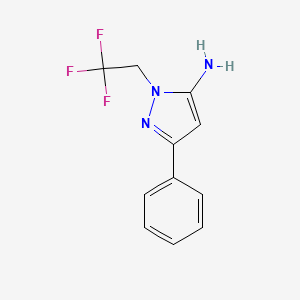
![Methyl 7-(3-methylbenzyl)-5,8-dioxohexahydro[1,3]thiazolo[3,4-a]pyrazine-3-carboxylate](/img/structure/B2858406.png)
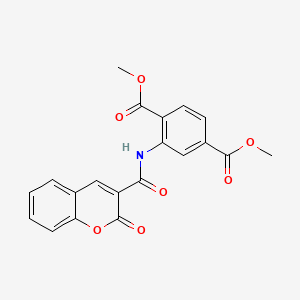
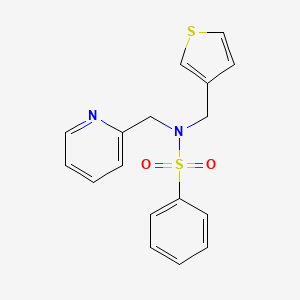
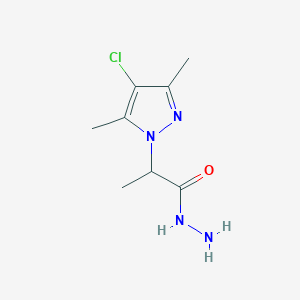
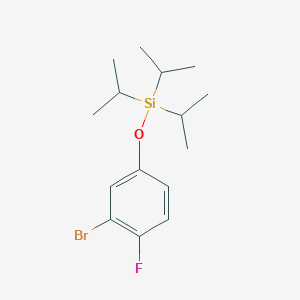
![[2-(1,3-Benzoxazol-2-ylthio)ethyl]amine hydrochloride](/img/new.no-structure.jpg)
![N-[(2E)-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methoxybenzamide](/img/structure/B2858416.png)

![7-Ethyl-3,4,9-trimethyl-1-(2-methylpropyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2858418.png)
![8-(3,5-Dimethylpyrazolyl)-1-[(2-fluorophenyl)methyl]-3-methyl-7-(3-methylbutyl)-1,3,7-trihydropurine-2,6-dione](/img/structure/B2858419.png)
